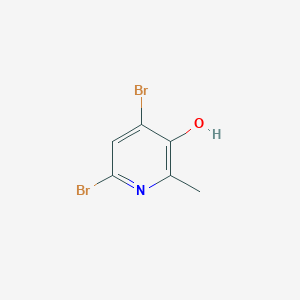

4,6-Dibromo-2-methylpyridin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,6-Dibromo-2-methylpyridin-3-ol is a chemical compound with the molecular formula C6H5Br2NO and a molecular weight of 266.92 g/mol It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 4 and 6 positions, a methyl group at the 2 position, and a hydroxyl group at the 3 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4,6-Dibromo-2-methylpyridin-3-ol can be synthesized through several methods. One common approach involves the bromination of 2-methylpyridin-3-ol using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid and is carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 4,6-Dibromo-2-methylpyridin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to remove the bromine atoms or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran, under an inert atmosphere.

Major Products Formed:

Substitution: 4,6-Dimethoxy-2-methylpyridin-3-ol.

Oxidation: 4,6-Dibromo-2-methylpyridin-3-one.

Reduction: 2-Methylpyridin-3-ol.

Aplicaciones Científicas De Investigación

4,6-Dibromo-2-methylpyridin-3-ol has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4,6-Dibromo-2-methylpyridin-3-ol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing their biological activity. Additionally, the presence of the methyl group enhances its lipophilicity, facilitating its penetration into biological membranes .

Comparación Con Compuestos Similares

2,4-Dibromo-6-methylpyridin-3-amine: Similar structure but with an amine group instead of a hydroxyl group.

4,6-Dibromo-3-hydroxy-2-methylpyridine: A closely related compound with similar chemical properties.

Uniqueness: 4,6-Dibromo-2-methylpyridin-3-ol is unique due to the specific positioning of its functional groups, which confer distinct reactivity and biological activity. The combination of bromine atoms, a hydroxyl group, and a methyl group makes it a versatile compound for various applications in research and industry .

Actividad Biológica

4,6-Dibromo-2-methylpyridin-3-ol is a halogenated pyridine derivative with significant potential in various biological applications. With the molecular formula C6H5Br2NO and a molecular weight of 266.92 g/mol, this compound exhibits noteworthy biological activities, particularly antimicrobial and antifungal properties. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.

- Molecular Formula : C6H5Br2NO

- Molecular Weight : 266.92 g/mol

- CAS Number : 188923-75-3

The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets through non-covalent interactions such as hydrogen bonding and ionic interactions. The compound's bromine atoms and hydroxyl group enhance its reactivity, potentially leading to enzyme inhibition or activation and modulation of gene expression .

Pharmacokinetics

Predictions suggest that this compound has high gastrointestinal absorption and the potential to permeate the blood-brain barrier, making it a candidate for therapeutic applications in both systemic and central nervous system disorders.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. For instance, studies have shown its effectiveness against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of approximately 1,000 µg/mL .

Antifungal Properties

In addition to its antibacterial activity, the compound has also been evaluated for antifungal effects. Its structural characteristics contribute to its ability to disrupt fungal cell membranes or interfere with essential metabolic pathways within fungal cells.

Study on Antimicrobial Efficacy

A study published in the Bulletin of the Korean Chemical Society assessed the growth inhibitory effects of various compounds, including this compound, against tumor cell lines using the MTT assay. The results indicated that this compound possesses notable antitumoral activity alongside its antimicrobial properties .

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| This compound | Antimicrobial | 1000 |

| Methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-3-hydroxybenzoate | Antitumoral | N/A |

Comparative Studies

Comparative studies have been conducted to evaluate the biological activity of this compound against structurally similar compounds. These studies highlight its unique positioning of functional groups that confer distinct reactivity and biological activity compared to other pyridine derivatives.

Propiedades

IUPAC Name |

4,6-dibromo-2-methylpyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-3-6(10)4(7)2-5(8)9-3/h2,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZJXHGQGKQDDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)Br)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466250 |

Source

|

| Record name | 4,6-Dibromo-2-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188923-75-3 |

Source

|

| Record name | 4,6-Dibromo-2-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.